N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Overview
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroquinoline core, which is a common motif in many natural and synthetic bioactive molecules.
Mechanism of Action
Target of Action
A related compound, 1,2,3,4-tetrahydroquinoline, has been associated with the inhibition of the cdk5/p25 complex , which could potentially be a target for this compound as well.
Mode of Action
If we consider the related compound, it is suggested that it inhibits the CDK5/p25 complex, leading to a reduction in the hyperphosphorylation of tau . This could potentially be a similar mechanism for N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide.
Biochemical Pathways
The inhibition of the cdk5/p25 complex, as seen with the related compound, would affect the phosphorylation pathways of tau proteins . This could potentially lead to downstream effects on neurodegenerative diseases.
Pharmacokinetics
A study on a related compound, 1,2,3,4-tetrahydroquinoline, suggests that it has been investigated following intravenous and oral administration in an animal model . This could potentially provide insights into the pharmacokinetics of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide.
Result of Action
If we consider the related compound, the inhibition of the cdk5/p25 complex could potentially lead to a reduction in the hyperphosphorylation of tau , which is associated with neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves a multi-step process. One common method involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction forms the tetrahydroquinoline core. The subsequent steps involve the acylation of the tetrahydroquinoline with propanoyl chloride and the coupling with furan-2-carboxylic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Comparison with Similar Compounds
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can be compared with other tetrahydroquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
5-Bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide: Exhibits anticancer activity.
N-(2,4-diaryltetrahydroquinolin-1-yl)furan-2-carboxamide: Known for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-16(20)19-9-3-5-12-11-13(7-8-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSJWTIEPHOVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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